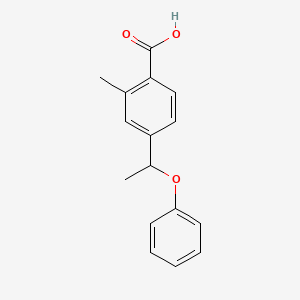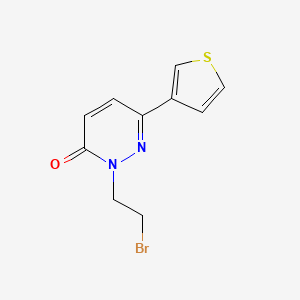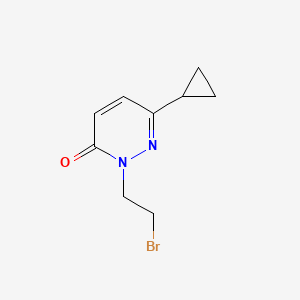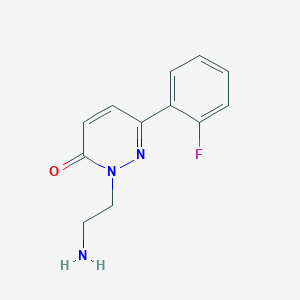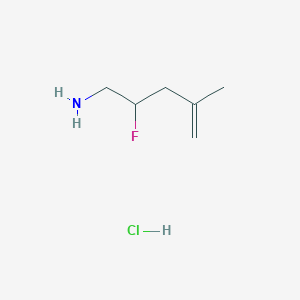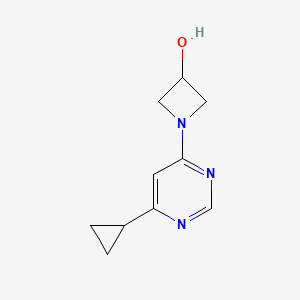
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol, also known as CP-544326, is a novel compound with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol1. It has been discovered to have exciting biological properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol.Molecular Structure Analysis
The molecular structure of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol consists of a cyclopropyl group attached to a pyrimidin-4-yl group, which is further connected to an azetidin-3-ol group1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol are not detailed in the sources I found.Scientific Research Applications
Antibacterial Activity
Research into the antibacterial properties of compounds related to "1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol" has shown promising results. For instance, quantitative structure-activity relationships (QSAR) studies on various azetidines have clarified the structural requirements for enhancing antibacterial activity against gram-negative and gram-positive bacteria. The research indicated a good parabolic relationship between the antibacterial activity and the calculated hydrophobic parameters of these molecules, suggesting that specific structural modifications could potentiate their antibacterial effects (Okada et al., 1993).
Receptor Antagonism
The design and pharmacological evaluation of neurokinin-2 (NK2) antagonists based on azetidine derivatives have been explored. Modifications to the azetidine moiety, such as incorporating a cyclopropyl group, have been shown to confer improved metabolic stability and functional potency against the NK2 receptor, highlighting the potential of these compounds in therapeutic applications (Mackenzie et al., 2002).
Synthesis Methodologies
Innovative synthesis methods for azetidine-containing compounds offer new avenues for drug discovery and development. For example, the microwave-assisted three-component synthesis of 6-cyano-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-ones from 6-aminopyrimidin-4-ones under dry conditions demonstrates a streamlined approach to generating novel compounds with potential biological activity, although these specific derivatives did not exhibit antifungal activity in vitro (Quiroga et al., 2006).
Structure-Activity Relationships
Exploring the structure-activity relationships (SAR) of azetidine-based compounds has led to insights into how modifications to the azetidine ring can impact biological activity. Research has identified specific structural changes that enhance the pharmacological profile of these compounds, such as adjustments to the azetidine 3-substituent to increase potency and metabolic stability, thereby providing guidance for the development of more effective therapeutic agents (Feskov et al., 2019).
Safety And Hazards
I couldn’t find specific information on the safety and hazards of 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol.
Future Directions
The future directions of research and applications involving 1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol are not specified in the sources I found.
properties
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-8-4-13(5-8)10-3-9(7-1-2-7)11-6-12-10/h3,6-8,14H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMMEEBTYMNZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)
![3-[(3,3-Dimethylcyclobutyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492246.png)
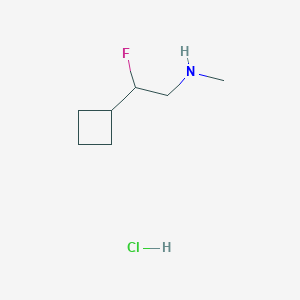

![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)
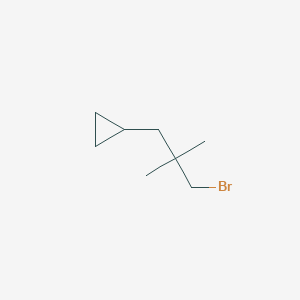
![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492258.png)
